Estradiol-17beta-glucuronide

Descripción general

Descripción

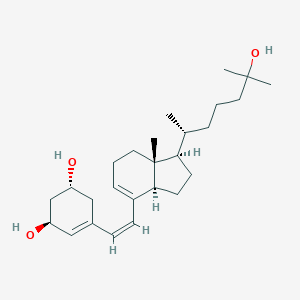

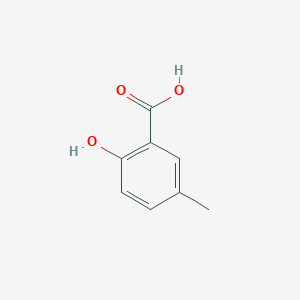

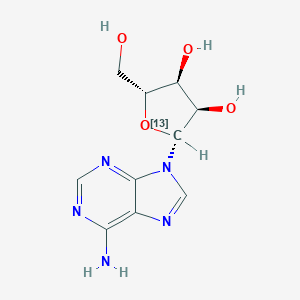

Estradiol-17beta-glucuronide, also known as E217G, is a naturally occurring conjugated estrogen . It is formed in the liver and later excreted in bile . It is a conjugated metabolite of estradiol, formed from estradiol in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid, and is eventually excreted in the urine by the kidneys . It has much higher water solubility than estradiol .

Synthesis Analysis

Estradiol-17beta-glucuronide is formed from estradiol in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . It is a significant metabolite derived from 17beta-estradiol (E2), the most potent estrogen in humans . E2-3G represents a major circulating form of estradiol in the body and is formed by glucuronidation of E2 in the liver .Molecular Structure Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P 2 1 2 1 2 1 structure was computationally predicted as one of the thermodynamically plausible structures .Chemical Reactions Analysis

Estradiol-17beta-glucuronide is a steroid glucosiduronic acid that consists of 17beta-estradiol having a beta-glucuronyl residue attached at position 3 via a glycosidic linkage .Physical And Chemical Properties Analysis

Estradiol-17beta-glucuronide has a density of 1.4±0.1 g/cm^3, a boiling point of 702.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . Its enthalpy of vaporization is 108.0±3.0 kJ/mol, and it has a flash point of 241.6±26.4 °C . The index of refraction is 1.638, and it has a molar refractivity of 113.2±0.3 cm^3 . It has 8 H bond acceptors, 5 H bond donors, 3 freely rotating bonds, and 1 rule of 5 violations .Aplicaciones Científicas De Investigación

Transporter Substrate Specificity

Estradiol-17beta-glucuronide is a high-affinity substrate for organic anion-transporting polypeptides (OATP). Research has shown that it has a higher affinity for OATP compared to other substrates like taurocholic acid, with a Km value of 3 µM . This specificity can be leveraged in studies to understand the transport mechanisms of steroid hormones and their conjugates in the body.

Endocrine Disruption Remediation

As a micropollutant, Estradiol-17beta-glucuronide poses a significant threat to ecosystems. Technologies like adsorption using graphene oxides and carbonaceous materials have been explored to remediate this compound from water sources . Understanding its interaction with these materials can lead to more efficient water treatment solutions.

Biosensor Development

The compound’s role as a critical sex steroid hormone makes it an ideal candidate for biosensor development. Biosensors based on Estradiol-17beta-glucuronide can be used for detecting hormone levels in various biological samples, aiding in the study of endocrine systems and neurotrophic effects in the brain .

Mecanismo De Acción

Target of Action

Estradiol-17beta-glucuronide is a conjugated metabolite of estradiol . Its primary targets are the organic anion-transporting polypeptides (OATPs), specifically OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1 . These transporters play a crucial role in the transport of various endogenous and exogenous compounds across biological membranes .

Mode of Action

Estradiol-17beta-glucuronide interacts with its targets, the OATPs, by serving as a high-affinity substrate . This interaction facilitates the transport of the compound across biological membranes. The strength of the negative charge at the 17 or 3 position of the steroid conjugate is an important determinant of the affinity of a given steroid conjugate for OATP .

Biochemical Pathways

Estradiol-17beta-glucuronide is formed from estradiol in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . This process is part of the phase II drug metabolism pathway, which involves the conjugation of drugs or their metabolites with an endogenous substance, such as glucuronic acid, to increase their solubility for excretion .

Pharmacokinetics

Estradiol-17beta-glucuronide, once formed, is excreted in the urine by the kidneys . It has much higher water solubility than estradiol, which facilitates its excretion . When estradiol is administered orally, it undergoes extensive first-pass metabolism (95%) in the intestines and liver, with a significant portion being converted to estradiol glucuronide . The elimination half-life of oral estradiol is 13 to 20 hours, whereas with intravenous injection, its elimination half-life is only about 1 to 2 hours .

Result of Action

The formation of estradiol-17beta-glucuronide and its subsequent excretion represent the body’s mechanism to eliminate estradiol, thereby regulating the levels of this hormone . The compound can also be converted back into estradiol, serving as a reservoir of estradiol that effectively extends its elimination half-life .

Action Environment

The action of estradiol-17beta-glucuronide is influenced by various environmental factors. For instance, the activity of the enzymes involved in its formation and the function of the transporters responsible for its excretion can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, genetic variations can influence the expression and function of these enzymes and transporters, thereby affecting the action of estradiol-17beta-glucuronide .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKNDAQYHASLID-QXYWQCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862756 | |

| Record name | Estradiol 17beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estradiol-17beta-glucuronide | |

CAS RN |

1806-98-0 | |

| Record name | Estradiol 17β-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol 17beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: E217G heavily relies on transporter proteins for its movement and elimination within the body. Several transporters have been identified as playing crucial roles in this process:

- Organic Anion Transporting Polypeptides (OATPs): These transporters facilitate the uptake of E217G into cells. Studies have shown that OATP1B1, OATP-B, and OAT-4 are involved in the uptake of E217G in the liver and placenta.

- Organic Anion Transporters (OATs): Primarily known for their role in renal excretion, OATs, particularly Oat1 and Oat3, have been implicated in the renal secretion of E217G in rats.

- Multidrug Resistance-associated Proteins (MRPs): These efflux transporters contribute to the removal of E217G from cells. Although the specific roles of MRP1 and MRP2 in E217G efflux from the central nervous system are unclear, research suggests that MRP4 and MRP5 might be involved.

A: Yes, there is a significant difference in the urinary excretion of E217G between male and female rats. Male rats exhibit significantly lower urinary clearance of E217G compared to female rats. This discrepancy is attributed to gender-specific regulation of Oatp1, an organic anion transporting polypeptide responsible for E217G reabsorption in the kidneys. Studies suggest that testosterone plays a role in this regulation, as orchidectomy in male rats increases E217G urinary excretion, while testosterone administration in females reduces it.

A: The choroid plexus acts as a crucial site for removing xenobiotics, including E217G, from the cerebrospinal fluid. Research suggests that rOat3 (rat organic anion transporter 3) might be involved in E217G uptake by the choroid plexus, contributing to its clearance from the cerebrospinal fluid.

A: Oatp1c1, a transporter found in the blood-brain barrier, displays atypical transport kinetics for both T4 (thyroxine) and E217G. This means that the transporter interacts with these substrates at multiple binding sites with varying affinities. As a result, E217G can inhibit T4 transport by Oatp1c1 in a complex manner, potentially impacting thyroid hormone levels in the brain.

A: No, studies have shown that the uptake of E217G does not differ significantly between periportal and perivenous hepatocytes, suggesting a lack of zonal heterogeneity in its hepatic uptake. Both sodium-dependent and sodium-independent transport systems contribute to E217G uptake in the liver.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)

![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)

![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)